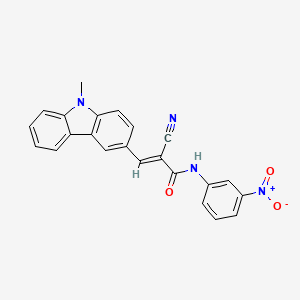
4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide
Overview
Description
4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide has been shown to enhance NMDA receptor function, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide has been shown to modulate other neurotransmitter systems, including dopamine and serotonin. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress. These effects make 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide a valuable tool for investigating a wide range of biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide in lab experiments is its ability to selectively modulate the NMDA receptor, allowing researchers to investigate the specific role of this receptor in various biological processes. However, one limitation of using 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide, including further investigation of its effects on neurotransmitter systems other than NMDA, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of new derivatives of 4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide with improved selectivity and reduced toxicity could lead to even more valuable tools for scientific research.
Scientific Research Applications
4-cyclohexyl-N-(3-methoxypropyl)-1-piperazinecarbothioamide has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor binding. It has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
4-cyclohexyl-N-(3-methoxypropyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3OS/c1-19-13-5-8-16-15(20)18-11-9-17(10-12-18)14-6-3-2-4-7-14/h14H,2-13H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRQUSVHUAERMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCN(CC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(3-methoxypropyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4779707.png)
![2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4779713.png)
![N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4779718.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chlorophenyl}sulfonyl)morpholine](/img/structure/B4779722.png)

![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)

![2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4779792.png)
![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)

![2,3,4,5,6-pentafluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4779802.png)
![6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4779803.png)

![1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4779814.png)